![molecular formula C14H22N4O2 B1375155 Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate CAS No. 1420827-78-6](/img/structure/B1375155.png)
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is a chemical compound with the CAS Number: 1420827-78-6. It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 1-(2-pyrimidinyl)-3-piperidinylcarbamate .
Synthesis Analysis
While specific synthesis information for Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate was not found, a similar compound, 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine, has a synthesis pathway that involves the reaction of 2,4-dichloro-5-tert-butylpyrimidine with piperidine in the presence of a base.Molecular Structure Analysis
The InChI code for Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is 1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) .Physical And Chemical Properties Analysis
The compound is stored at room temperature . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Photoredox-Catalyzed Amination
A study by Wang et al. (2022) discusses the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This process creates a cascade pathway for assembling a range of 3-aminochromones under mild conditions. The resulting 3-aminochromones can be transformed into diverse amino pyrimidines, broadening the applications of this photocatalyzed protocol (Wang et al., 2022).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. They optimized the potency of these compounds through structural modifications, including the use of tert-butyl groups. The optimized compounds showed potential as anti-inflammatory agents and in pain models, indicating their significance in the development of H4R antagonists (Altenbach et al., 2008).
Synthesis of Biologically Active Intermediates
A study by Kong et al. (2016) focuses on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds such as crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, illustrating the use of tert-butyl carbamate derivatives in creating intermediates for medical applications (Kong et al., 2016).
Synthesis of Nociceptin Antagonists
Jona et al. (2009) developed an asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate in synthesizing nociceptin antagonists. This study demonstrates another application of tert-butyl carbamate derivatives in synthesizing intermediates for neurological and pain management drugs (Jona et al., 2009).
Wirkmechanismus
Action Environment
The action, efficacy, and stability of TAK-659 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, the compound is recommended to be stored at room temperature , suggesting that its stability could be affected by temperature variations.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZGJSAKHPUNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.